molecular formula C10H13NO2 B11806721 2-(Furan-2-yl)piperidine-1-carbaldehyde

2-(Furan-2-yl)piperidine-1-carbaldehyde

Cat. No.: B11806721
M. Wt: 179.22 g/mol
InChI Key: LUYXNBWBRBXRAP-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)piperidine-1-carbaldehyde is a heterocyclic organic compound that features a furan ring attached to a piperidine ring with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)piperidine-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with piperidine under specific conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as protection of functional groups, selective reactions to form the desired bonds, and deprotection to yield the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Furan-2-yl)piperidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The furan ring may also participate in π-π interactions with aromatic residues in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)piperidine-1-carbaldehyde is unique due to the combination of the furan and piperidine rings with an aldehyde functional group. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(furan-2-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C10H13NO2/c12-8-11-6-2-1-4-9(11)10-5-3-7-13-10/h3,5,7-9H,1-2,4,6H2

InChI Key

LUYXNBWBRBXRAP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC=CO2)C=O

Origin of Product

United States

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